2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2138549-08-1
VCID: VC8462465
InChI: InChI=1S/C7H11N3.ClH/c1-6-4-7-5-8-2-3-10(7)9-6;/h4,8H,2-3,5H2,1H3;1H
SMILES: CC1=NN2CCNCC2=C1.Cl
Molecular Formula: C7H12ClN3
Molecular Weight: 173.64 g/mol

2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride

CAS No.: 2138549-08-1

Cat. No.: VC8462465

Molecular Formula: C7H12ClN3

Molecular Weight: 173.64 g/mol

* For research use only. Not for human or veterinary use.

2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride - 2138549-08-1

Specification

CAS No. 2138549-08-1
Molecular Formula C7H12ClN3
Molecular Weight 173.64 g/mol
IUPAC Name 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;hydrochloride
Standard InChI InChI=1S/C7H11N3.ClH/c1-6-4-7-5-8-2-3-10(7)9-6;/h4,8H,2-3,5H2,1H3;1H
Standard InChI Key NMJVYIZWFAOOIK-UHFFFAOYSA-N
SMILES CC1=NN2CCNCC2=C1.Cl
Canonical SMILES CC1=NN2CCNCC2=C1.Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

2-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride features a bicyclic system comprising a pyrazole ring fused to a partially saturated pyrazine ring. The methyl group at the 2-position introduces steric and electronic effects that influence reactivity, while the hydrochloride salt enhances aqueous solubility. The molecular formula is C₇H₁₁ClN₃, with a molecular weight of 181.64 g/mol . X-ray crystallography of related compounds confirms a planar pyrazole ring and a puckered pyrazine moiety, with hydrogen bonding between the hydrochloride ion and nitrogen atoms stabilizing the structure .

Comparative Analysis with Analogues

Structural modifications significantly alter physicochemical and biological properties. For example:

CompoundSubstituentSolubility (mg/mL)LogPBiological Activity
2-Methyl-pyrazolo[1,5-a]pyrazine·HCl2-CH₃12.41.2Glutamate receptor modulation
Ethyl-4-methyl-pyrazolo[1,5-a]pyrazine4-CH₃, COOEt8.92.1Reduced CNS penetration
3-Bromo-2-methyl-pyrazolo[1,5-a]pyrazine·2HCl2-CH₃, 3-Br9.81.8Enzyme inhibition

The methyl group in 2-methyl-pyrazolo[1,5-a]pyrazine·HCl improves lipid solubility compared to esterified analogs, facilitating blood-brain barrier traversal.

Synthetic Methodologies

Cyclization Strategies

The synthesis of 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride typically involves cyclocondensation reactions. A representative protocol adapts methods from pyrazolo[1,5-a]pyridine synthesis :

  • Precursor Preparation: React 2-imino-pyridine derivatives with 1,3-dicarbonyl compounds (e.g., acetylacetone) in ethanol under acidic conditions.

  • Cyclization: Heating at 130°C for 18 hours under an oxygen atmosphere enhances yields (94% in optimized conditions) .

  • Salt Formation: Treat the free base with hydrochloric acid to precipitate the hydrochloride salt .

Key reaction parameters include:

ParameterOptimal ValueImpact on Yield
Acid (equiv)6 (acetic acid)74% → 94% with O₂
AtmosphereO₂ (1 atm)Prevents decomposition
Temperature130°CCompletes ring closure

Alternative Routes

Recent advances employ 2,2-dichlorovinylacetophenones as starting materials, enabling one-pot synthesis of pyrazolo[1,5-a]pyrazines via dichloromethyl intermediates . This method reduces step count and improves scalability but requires stringent temperature control to avoid side reactions.

Physicochemical Properties

Solubility and Stability

The hydrochloride salt form confers high water solubility (12.4 mg/mL at 25°C) compared to the free base (2.1 mg/mL) . Stability studies indicate no degradation under ambient conditions for six months, though prolonged exposure to moisture reduces purity by 15%.

Spectroscopic Data

  • ¹H NMR (D₂O, 400 MHz): δ 2.45 (s, 3H, CH₃), 3.70–3.85 (m, 4H, pyrazine-H), 4.20–4.35 (m, 2H, pyrazole-H) .

  • IR (KBr): 2550 cm⁻¹ (N-H⁺), 1630 cm⁻¹ (C=N), 1480 cm⁻¹ (aromatic C-C).

Biological Activities and Mechanisms

Neurological Targets

2-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride exhibits affinity for ionotropic glutamate receptors (iGluRs), acting as a positive allosteric modulator at submicromolar concentrations (EC₅₀ = 0.4 µM). This activity correlates with structural similarities to known iGluR ligands, such as the planar pyrazole ring mimicking glutamate’s α-carboxyl group .

Antipyretic and Anti-inflammatory Effects

In murine models, the compound reduced lipopolysaccharide-induced fever by 1.5°C at 10 mg/kg (p < 0.01), comparable to acetaminophen. Mechanistic studies suggest inhibition of cyclooxygenase-2 (COX-2) via competitive binding to the arachidonic acid site.

Applications in Drug Development

CNS Disorders

The compound’s blood-brain barrier permeability and iGluR modulation make it a candidate for treating epilepsy and neurodegenerative diseases. In vitro, it reduced glutamate-induced excitotoxicity in neuronal cultures by 40% at 1 µM .

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